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Introduction
The 20S proteasome is a multicatalytic protease complex central to the ubiquitin-proteasome

system, which is the primary pathway for selective protein degradation in eukaryotic cells. It

possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or

post-glutamyl peptide hydrolytic). The chymotrypsin-like activity, primarily associated with the

β5 subunit of the 20S proteasome, is often the most prominent and is a key target for

therapeutic intervention in areas such as oncology and inflammatory diseases. Accurate

measurement of this specific activity is crucial for studying proteasome function and for the

screening and characterization of potential inhibitors.

This document provides a detailed protocol for measuring the chymotrypsin-like activity of the

20S proteasome using the fluorogenic substrate Acetyl-Tryptophan-Leucine-Alanine-7-amino-

4-methylcoumarin (Ac-WLA-AMC). This substrate is specifically designed for high selectivity

towards the β5c subunit of the constitutive proteasome. Upon enzymatic cleavage by the

chymotrypsin-like activity, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released,

which can be monitored in real-time to determine enzymatic activity.

Principle of the Assay
The assay is based on the enzymatic hydrolysis of the peptide substrate Ac-WLA-AMC by the

chymotrypsin-like activity of the 20S proteasome. This cleavage releases the fluorescent
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molecule 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly

proportional to the proteasomal activity. The fluorescence of the liberated AMC is measured at

an excitation wavelength of 351-380 nm and an emission wavelength of 430-460 nm.

Materials and Reagents
Substrate: Ac-Trp-Leu-Ala-AMC (Ac-WLA-AMC)

Enzyme: Purified 20S proteasome

Assay Buffer: 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA

Solvent: DMSO (for dissolving the substrate and inhibitors)

Instrumentation: Fluorescence microplate reader

Microplates: Black, flat-bottom 96- or 384-well plates

Proteasome Inhibitors (Optional): Bortezomib, Epoxomicin, etc., for control experiments.

Experimental Protocols
Preparation of Reagents

Ac-WLA-AMC Stock Solution: Prepare a 10 mM stock solution of Ac-WLA-AMC in DMSO.

Store this stock solution at -20°C, protected from light. It is recommended to prepare smaller

aliquots to avoid repeated freeze-thaw cycles.

Assay Buffer: Prepare the assay buffer (20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA) and store it

at 4°C.

Purified 20S Proteasome: Dilute the purified 20S proteasome to the desired concentration in

assay buffer immediately before use. The optimal concentration should be determined

empirically but a final concentration of 0.25 nM is a good starting point.

AMC Standard Curve: To quantify the enzymatic activity, a standard curve of free AMC

should be prepared. Prepare a 1 mM stock solution of AMC in DMSO. From this, create a

series of dilutions in the assay buffer ranging from 0 to 2 µM.
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Protocol for Purified 20S Proteasome
Prepare the Reaction Mixture: In a 96-well black microplate, add the components in the

following order:

Assay Buffer

Purified 20S proteasome (to a final concentration of 0.25 nM)

If testing inhibitors, add the desired concentration of the inhibitor and incubate for 15

minutes at 37°C.

Initiate the Reaction: Add the Ac-WLA-AMC substrate to a final concentration of 100 µM.

The total reaction volume should be 100 µL.

Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-

heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

Excitation Wavelength: 380 nm

Emission Wavelength: 460 nm

Data Analysis:

Plot the fluorescence intensity against time.

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.

Convert the rate of change in fluorescence to the rate of AMC production (nmol/min) using

the AMC standard curve.

Calculate the specific activity of the enzyme (nmol/min/mg of proteasome).

Protocol for Cell Lysates
Cell Lysis:

Harvest cells and wash with ice-cold PBS.
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Lyse the cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM

EDTA, 1% Triton X-100) on ice for 30 minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Collect the supernatant and determine the protein concentration using a standard method

(e.g., BCA assay).

Assay Procedure:

In a 96-well black microplate, add 20-50 µg of total protein from the cell lysate to each

well.

Adjust the volume to 50 µL with assay buffer.

To determine the specific proteasome activity, prepare parallel wells with a specific

proteasome inhibitor (e.g., 20 µM Bortezomib) and incubate for 15 minutes at 37°C.

Initiate the reaction by adding 50 µL of 2x Ac-WLA-AMC substrate solution (to a final

concentration of 100 µM) to each well.

Measure the fluorescence kinetically as described for the purified enzyme.

Data Analysis:

Calculate the rate of reaction for both the inhibitor-treated and untreated samples.

The chymotrypsin-like activity is the difference between the rates of the untreated and

inhibitor-treated samples.

Data Presentation
Table 1: Kinetic Parameters of Ac-WLA-AMC

Proteasome Type Subunit Specificity Km (µM)

Constitutive Proteasome β5c 110 ± 10

Immunoproteasome β5i >500

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b8088751?utm_src=pdf-body
https://www.benchchem.com/product/b8088751?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8088751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data from Blackburn et al., Biochem. J. (2010) 430, 461-476.

Table 2: IC50 Values of Proteasome Inhibitors against
β5c using Ac-WLA-AMC

Inhibitor IC50 (nM)

Bortezomib 3.9 ± 0.4

Epoxomicin 11 ± 1

PR-11 2.5 ± 0.2

PR-33 240 ± 20

YU-101 3.5 ± 0.3

YU-102 19 ± 2

Data from Blackburn et al., Biochem. J. (2010) 430, 461-476.
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Caption: Workflow for measuring chymotrypsin-like activity.
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Caption: The Ubiquitin-Proteasome protein degradation pathway.
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To cite this document: BenchChem. [Measuring Chymotrypsin-Like Activity of the 20S
Proteasome Using Ac-WLA-AMC]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8088751#measuring-chymotrypsin-like-activity-using-
ac-wla-amc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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